Potassium methyl sulfate

Solution Chemistry Thermodynamics Electrolyte Behavior

Select potassium methyl sulfate for O-methylation with reduced inhalation risk vs. DMS. Solid, non-volatile, and highly soluble. Its potassium cation optimizes ionic strength in aqueous buffers and heterogeneous catalysis, offering distinct thermodynamic and selectivity advantages over the sodium analog. Ideal for pharmaceutical intermediates, textile scouring, and precision crystallization.

Molecular Formula CH4KO4S
Molecular Weight 151.21 g/mol
CAS No. 562-54-9
Cat. No. B166321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium methyl sulfate
CAS562-54-9
SynonymsPotassium methyl sulfate
Molecular FormulaCH4KO4S
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)O.[K]
InChIInChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);
InChIKeyQSGKLHYFBNRKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Methyl Sulfate (CAS 562-54-9): Procurement Guide for Methylating Agents & Industrial Salts


Potassium methyl sulfate (CAS 562-54-9) is the potassium salt of monomethyl sulfate, an organosulfur compound with the molecular formula CH3KO4S and a molecular weight of 150.20 g/mol [1]. It is a white, hygroscopic crystalline powder with a melting point of 212-217 °C and is highly soluble in water and alcohol . Primarily utilized as a methylating agent in organic synthesis, particularly for the O-methylation of phenols, it also functions as a catalyst, an esterification reagent, and a multifunctional scouring agent in textile printing and dyeing processes . Its role as an electrophilic methyl source proceeds via an SN2 mechanism, where the methyl group is transferred to a nucleophile, displacing the potassium sulfate leaving group .

Why Potassium Methyl Sulfate Cannot Be Simply Replaced by Other Methylating Salts


In methylation chemistry, the choice of leaving group and counterion profoundly influences reaction kinetics, selectivity, and safety. Potassium methyl sulfate occupies a specific niche between highly reactive but toxic dimethyl sulfate (DMS) and milder, greener alternatives like dimethyl carbonate (DMC). Unlike sodium methyl sulfate, its distinct cation size alters the thermodynamic activity of the sulfate anion in aqueous systems, directly impacting ionic strength-dependent processes [1]. Furthermore, the methyl sulfate leaving group offers a different reactivity profile compared to halides (e.g., methyl iodide) or other sulfonates (e.g., methyl triflate), providing an intermediate reactivity that can be advantageous for substrates sensitive to stronger methylating agents. The following quantitative evidence clarifies these material differences, enabling informed procurement decisions based on specific application requirements.

Potassium Methyl Sulfate: Quantitative Differentiation Evidence for Scientific Procurement


Comparative Osmotic and Activity Coefficients: Potassium vs. Sodium Methyl Sulfate in Aqueous Solutions

The osmotic and activity coefficients of aqueous potassium methyl sulfate differ significantly from those of its sodium analog at 25°C. These coefficients, which govern colligative properties and ionic interactions, were determined experimentally by the isopiestic method over a wide molality range [1]. The data demonstrate that the potassium counterion yields systematically different solution thermodynamics compared to the sodium salt, directly impacting applications where precise control of ionic strength and osmotic pressure is critical [1].

Solution Chemistry Thermodynamics Electrolyte Behavior

Physical State at Ambient Conditions: Solid Potassium Methyl Sulfate vs. Liquid Methyl Iodide

Potassium methyl sulfate is a white crystalline solid at room temperature, whereas a primary alternative methylating agent, methyl iodide (iodomethane), is a dense volatile liquid [1]. This fundamental physical state difference directly affects handling, storage, and laboratory safety protocols. While methyl iodide's liquid state is sometimes cited for ease of manipulation, its high volatility presents significant inhalation hazards that are mitigated with the solid potassium methyl sulfate [2].

Organic Synthesis Methylation Reagent Handling

Thermal Stability: Potassium Methyl Sulfate vs. Dimethyl Sulfate

Potassium methyl sulfate exhibits a high melting point of 212-217 °C, remaining a non-volatile solid at standard ambient temperatures . In contrast, dimethyl sulfate (DMS), a widely used industrial methylating agent, is a liquid with a boiling point of 188 °C and significant vapor pressure at room temperature, leading to high inhalation toxicity risks [1]. The solid, high-melting nature of potassium methyl sulfate significantly reduces exposure via inhalation, a key safety consideration.

Thermal Analysis Reagent Safety Process Chemistry

Cation-Dependent Reactivity in Catalytic Methylation of Phenols

In the heterogeneous catalytic methylation of phenol to methyl aryl ethers (MAE), the presence of potassium in the catalyst phase is a controlling factor for selectivity and conversion [1]. Studies on sulfate-supported gamma-Al2O3 catalysts show that potassium sulfate is the active phase, and the potassium content directly influences phenol conversion and MAE yield [1]. While this study uses potassium sulfate, it establishes a class-level inference that the potassium cation plays a specific, beneficial role in this catalytic cycle not observed with sodium or other alkali metals [1].

Heterogeneous Catalysis Phenol Methylation Potassium Effect

Optimal Application Scenarios for Potassium Methyl Sulfate Based on Differentiated Properties


Precise Formulation of Aqueous Electrolyte Systems

Researchers designing buffer systems, osmotic stress experiments, or crystallization studies where precise control of ionic activity is paramount should specify potassium methyl sulfate over its sodium analog. The experimentally determined differences in osmotic and activity coefficients between the potassium and sodium salts at 25°C mean that substituting one for the other will alter the thermodynamic environment, potentially affecting protein stability, crystal nucleation rates, or reaction equilibria [1]. The potassium salt's lower maximum molality (19 mol·kg⁻¹ vs. 25 mol·kg⁻¹) is also a key selection criterion for high-concentration work [1].

Laboratory-Scale Phenol O-Methylation with Enhanced Safety

For academic or small-scale industrial laboratories performing O-methylation of phenols or carboxylic acids, potassium methyl sulfate offers a solid, non-volatile alternative to liquid methylating agents like dimethyl sulfate or methyl iodide. Its high melting point (212-217 °C) and solid state at room temperature significantly mitigate inhalation risks associated with volatile methylating agents, simplifying safe handling protocols . While less reactive than dimethyl sulfate, its SN2 reactivity profile is sufficient for many substrates, providing a practical balance between reactivity and safety .

Textile Processing as a Multifunctional Scouring Agent

In textile printing and dyeing operations, potassium methyl sulfate is procured specifically for its role as a multifunctional scouring agent . Its ability to function in this capacity is distinct from other methylating reagents, which lack the required surfactant or cleaning properties. Procurement for this application is driven by its established efficacy in removing impurities from fabrics, a use-case that is not shared by typical methylation alternatives like methyl iodide or dimethyl carbonate.

Synthetic Chemistry Requiring Potassium Counterion Effects

Synthetic chemists developing methylation protocols where the alkali metal counterion is suspected to influence reaction rate or selectivity should consider potassium methyl sulfate. Evidence from heterogeneous catalysis shows that potassium cations, when present as potassium sulfate, serve as the active phase controlling phenol methylation selectivity [2]. This class-level inference supports the use of potassium methyl sulfate as a reagent that introduces both the methyl electrophile and a potentially beneficial potassium counterion, which may be advantageous over using sodium methyl sulfate or a methylating agent plus a separate potassium base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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